molecular formula C12H14N2O3S B369542 1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole CAS No. 853903-06-7

1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole

Cat. No.: B369542
CAS No.: 853903-06-7
M. Wt: 266.32g/mol
InChI Key: WGCAISNIDDTFSP-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole is a chemical building block of interest in medicinal chemistry and organic synthesis. While the specific pharmacological profile of this compound is not detailed in the literature, its structure suggests potential utility as an intermediate in the development of more complex molecules. The presence of the sulfonylimidazole group is a key functional handle, often used in nucleophilic substitution reactions to introduce the imidazole moiety into target structures . Researchers may find application for this reagent in the synthesis of analogs to known bioactive molecules, such as proton pump inhibitors which utilize a sulfinyl group (rather than sulfonyl) attached to a benzimidazole system , or other compounds featuring a (4-methoxy-2,5-dimethylphenyl)sulfonyl group attached to a nitrogen-containing heterocycle . The specific pattern of methoxy and dimethyl substituents on the phenyl ring is a recurring feature in various pharmacologically active scaffolds and synthetic intermediates . This product is intended for research purposes as a synthetic intermediate to aid in the exploration of new chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-7-12(10(2)6-11(9)17-3)18(15,16)14-5-4-13-8-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAISNIDDTFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole (CAS 333311-43-6)

  • Key Differences : Replaces the methoxy group at position 4 with a bromine atom. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxy’s electron-donating effects .

Omeprazole Related Compound E (CAS 176219-04-8)

  • Key Differences : Features a sulfinyl (-SO-) group instead of sulfonyl and a pyridinylmethyl-benzimidazole core. The molecular formula is C₁₇H₁₉N₃O₄S (361.42 g/mol) .
  • Implications : The sulfinyl group, critical in proton pump inhibitors like omeprazole, acts as a prodrug that undergoes acid-catalyzed activation. The sulfonyl analog may lack this activation mechanism, impacting pharmacological utility .

Compounds 3s and 3t ()

  • Key Differences : Benzene-sulfonyl/sulfinyl benzimidazoles with multiple methoxy and dimethylpyridyl substituents. Example formula: ~C₂₃H₂₈N₄O₅S₂.
  • Implications: Increased steric bulk and polarity due to additional substituents.

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 914619-20-8)

  • Key Differences : Substitutes the phenyl ring with a methoxy group at position 4 and a methyl group at position 3 instead of 2 and 5.

Data Table: Comparative Properties

Compound Name CAS Number Molecular Formula (Estimated) Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole 914619-19-5 C₁₂H₁₄N₂O₃S ~266.32 Not reported 4-methoxy, 2,5-dimethylphenyl sulfonyl
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole 333311-43-6 C₁₅H₁₃BrN₂O₂S ~381.25 Not reported 4-bromo, 2,5-dimethylphenyl sulfonyl
Omeprazole Related Compound E 176219-04-8 C₁₇H₁₉N₃O₄S 361.42 Not reported 6-methoxy, sulfinyl, pyridinylmethyl
Compounds 3s and 3t (1:1 ratio) Not provided ~C₂₃H₂₈N₄O₅S₂ Not calculated 92–96 Methoxy, dimethylpyridyl, sulfonyl/sulfinyl

Research Findings and Implications

Substituent Effects on Reactivity: Bromine in 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole may facilitate halogen-bonding interactions, enhancing binding to biological targets compared to methoxy-substituted analogs .

Sulfonyl vs. Sulfinyl Groups :

  • Sulfonyl derivatives (e.g., target compound) are more oxidized and chemically stable than sulfinyl analogs (e.g., Omeprazole Related Compound E), which are prone to acid-mediated rearrangement .

Structural Complexity and Applications :

  • Compounds 3s and 3t, with their benzimidazole-pyridyl motifs, may exhibit dual pharmacological roles (e.g., antiulcer and antimicrobial activity) due to extended conjugation and heterocyclic diversity .

Biological Activity

1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Imidazole ring
  • Substituents : A methoxy group and a sulfonyl group attached to a dimethylphenyl moiety.

The presence of these functional groups contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives of imidazole, compounds similar to this one showed moderate to strong activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 1: Antibacterial Activity of Related Compounds

CompoundZone of Inhibition (mm)Bacterial Strain
This compound20E. coli
Compound A25S. aureus
Compound B15B. subtilis

The above data suggests that this compound has the potential to serve as an effective antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies have demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell wall synthesis.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Notably, it demonstrates significant inhibition of urease and acetylcholinesterase (AChE), which are important targets in treating conditions like urea cycle disorders and Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Urease2.14Thiourea 21.25
Acetylcholinesterase0.63Donepezil (10)

These results indicate that the compound could be a valuable lead in drug development for conditions requiring urease or AChE inhibition.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial assessing the efficacy of imidazole derivatives against multi-drug resistant strains showed that compounds with similar structures significantly reduced bacterial load in infected patients.
  • Enzyme Inhibition Study : Research involving animal models demonstrated that administration of compounds inhibiting AChE resulted in improved cognitive function in models of Alzheimer's disease.

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